Bromantane

Description

Structure

2D Structure

3D Structure

Properties

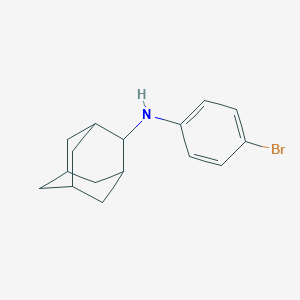

IUPAC Name |

N-(4-bromophenyl)adamantan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJALJDRFBXHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405333 | |

| Record name | Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87913-26-6 | |

| Record name | Bromantan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87913-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087913266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-adamantyl)-N-(2-p-bromophenyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1ILS53XWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bromantane's Primary Mechanism of Action on the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative with atypical psychostimulant and anxiolytic properties. Unlike classical stimulants that primarily target monoamine transporters, this compound's principal mechanism of action on the central nervous system involves the positive modulation of dopamine (B1211576) synthesis through genomic upregulation of key enzymes. This guide provides a detailed examination of this compound's core mechanisms, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism: Upregulation of Dopamine Synthesis

The cornerstone of this compound's pharmacological profile is its ability to enhance the de novo synthesis of dopamine. This is achieved through the upregulation of the expression of two critical enzymes in the dopamine biosynthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD), also known as DOPA Decarboxylase (DDC).[1][2]

A single administration of this compound has been shown to produce a rapid and sustained increase in the transcription of the genes encoding these enzymes in various brain regions, including the hypothalamus and striatum.[3] This genomic effect leads to a subsequent increase in the levels of L-DOPA and dopamine.[3] Notably, this mechanism is distinct from that of typical psychostimulants like amphetamine, which act by inhibiting dopamine reuptake or promoting its release.[2]

Quantitative Data on Enzyme Upregulation

The following table summarizes the quantitative effects of this compound on the expression of dopamine-synthesizing enzymes.

| Parameter | Brain Region | Dose | Time Point | Result | Reference |

| Tyrosine Hydroxylase (TH) mRNA Expression | Rat Hypothalamus | 50 mg/kg | 1.5-2 hours | ~2-2.5 fold increase | [3] |

| DOPA-Decarboxylase (DDC) mRNA Expression | Rat Hypothalamus, Striatum | 50 mg/kg | Not Specified | Significant Increase | [3] |

| L-DOPA Content | Rat Striatum, Hypothalamus | 50 mg/kg | Not Specified | Accumulation | [3] |

| Dopamine Content | Rat Striatum, Hypothalamus | 50 mg/kg | Not Specified | Accumulation | [3] |

Signaling Pathways Involved in Enzyme Upregulation

The precise molecular cascade leading to the upregulation of TH and AAAD gene expression is not fully elucidated, but evidence points towards the involvement of intracellular second messenger systems. It is hypothesized that this compound may initiate a signaling cascade that activates protein kinases, which in turn phosphorylate transcription factors that promote the transcription of the target genes.

The cAMP/PKA/CREB Pathway

A plausible pathway involves the activation of the cAMP-dependent protein kinase A (PKA) signaling cascade. This pathway is a well-established regulator of gene expression. Activation of PKA leads to the phosphorylation and activation of the cAMP Response Element-Binding Protein (CREB), a transcription factor that binds to specific DNA sequences (cAMP response elements or CREs) in the promoter regions of target genes, including the gene for tyrosine hydroxylase.

Involvement of Protein Kinase C

In addition to the PKA pathway, the activation of Protein Kinase C (PKC) has also been associated with the pharmacological effects of this compound. PKC can be activated by diacylglycerol (DAG) and intracellular calcium, and it plays a role in various cellular processes, including gene expression. The exact mechanism by which this compound might activate PKC and how this activation contributes to the upregulation of TH and AAAD is an area for further investigation.

Effects on Neurotransmitter Systems

Dopaminergic System

The primary and most significant effect of this compound is on the dopaminergic system. By increasing the synthesis of dopamine, this compound leads to enhanced dopaminergic neurotransmission in key brain regions such as the hypothalamus, striatum, ventral tegmental area, and nucleus accumbens.[3] This is in contrast to its weak, likely clinically insignificant, effect on the dopamine transporter (DAT).

| Parameter | Assay Type | Species | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) Affinity | [3H]WIN 35,428 Binding | Rat | Brain Synaptosomes | Not explicitly for this compound, but high for related compounds | >1000 (implied for this compound) | [1] |

GABAergic System

This compound also exhibits effects on the GABAergic system, contributing to its anxiolytic properties. It is thought to potentiate GABA-A receptor function through an allosteric mechanism, meaning it does not bind to the primary GABA binding site but rather modulates the receptor's activity indirectly. This enhancement of GABAergic inhibition helps to reduce neuronal excitability and promote a state of calmness.

Experimental Protocols

Quantification of Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD) mRNA

Objective: To quantify the relative expression levels of TH and AAAD mRNA in specific brain regions of rats following this compound administration.

Methodology: Northern Blot Analysis

-

Animal Treatment: Male Wistar rats are administered this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle. At specified time points (e.g., 1, 2, 4, 8 hours) post-administration, animals are euthanized, and brains are rapidly dissected to isolate the hypothalamus and striatum.

-

RNA Extraction: Total RNA is extracted from the brain tissue using a guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method (e.g., TRIzol reagent). The integrity and concentration of the RNA are assessed by spectrophotometry and agarose (B213101) gel electrophoresis.

-

Probe Labeling: cDNA probes specific for rat TH and AAAD mRNA are labeled with a radioactive isotope (e.g., [α-³²P]dCTP) using a random priming method.

-

Gel Electrophoresis: A specified amount of total RNA (e.g., 10-20 µg) per sample is denatured and separated by size on a formaldehyde-agarose gel.

-

Blotting: The separated RNA is transferred from the gel to a nylon membrane via capillary action.

-

Hybridization: The membrane is pre-hybridized and then hybridized overnight at a specific temperature (e.g., 42°C) with the radiolabeled probes in a hybridization buffer.

-

Washing: The membrane is washed under stringent conditions to remove non-specifically bound probe.

-

Detection and Quantification: The membrane is exposed to an X-ray film or a phosphor imaging screen. The resulting bands corresponding to TH and AAAD mRNA are quantified using densitometry software. Expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure the extracellular concentration of dopamine in the striatum of freely moving rats following this compound administration.

Methodology:

-

Surgical Implantation of Guide Cannula: Rats are anesthetized and a guide cannula is stereotaxically implanted directed at the striatum. Animals are allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the striatum.

-

Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

This compound Administration: this compound (e.g., 50 mg/kg) or vehicle is administered to the animal.

-

Post-treatment Sample Collection: Dialysate samples continue to be collected for several hours post-administration.

-

Neurochemical Analysis: The concentration of dopamine in the dialysate samples is determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Dopamine levels are expressed as a percentage of the baseline concentration.

Conclusion

This compound's primary mechanism of action on the central nervous system is a sophisticated, indirect modulation of the dopaminergic system. By upregulating the genetic expression of key dopamine-synthesizing enzymes, it produces a sustained increase in dopamine levels without the direct transporter interactions characteristic of classical psychostimulants. This unique genomic mechanism, coupled with its effects on the GABAergic system, underlies its combined psychostimulant and anxiolytic profile. Further research is warranted to fully elucidate the intracellular signaling pathways and to explore the full therapeutic potential of this unique pharmacological agent.

References

- 1. labs.penchant.bio [labs.penchant.bio]

- 2. [The effect of this compound, a new immunostimulant with psychostimulating action, on release and metabolism of dopamine in the dorsal striatum of freely moving rats: a microdialysis study]. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

The Upregulation of Tyrosine Hydroxylase Expression by Bromantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromantane is an adamantane (B196018) derivative with psychostimulant and anxiolytic properties that distinguishes itself from typical stimulants through its unique mechanism of action. Unlike substances that directly target dopamine (B1211576) reuptake or release, this compound exerts its effects primarily through the modulation of gene expression, leading to a sustained increase in dopamine synthesis. A core element of this mechanism is the upregulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This technical guide provides an in-depth exploration of the role of this compound in upregulating TH expression, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways.

Introduction

This compound (N-(4-bromophenyl)adamantan-2-amine) is a non-depleting psychostimulant that has been shown to enhance both physical and mental performance. Its pharmacological profile is characterized by a delayed onset of action and a prolonged effect, which is consistent with a mechanism involving genomic regulation rather than direct interaction with neurotransmitter transporters. The primary mechanism underlying this compound's effects is the upregulation of key enzymes in the dopamine synthesis pathway, namely tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). This leads to an increased capacity for dopamine production in various brain regions, including the hypothalamus, striatum, ventral tegmental area, and nucleus accumbens. Understanding the molecular pathways through which this compound upregulates TH expression is crucial for the development of novel therapeutics for conditions associated with dopaminergic dysfunction.

Quantitative Effects of this compound on Tyrosine Hydroxylase Expression

The most consistently reported quantitative effect of this compound on TH expression comes from preclinical studies in rats. A single administration of this compound has been shown to produce a significant and relatively rapid increase in TH protein levels. The available data is summarized in the table below.

| Parameter | Brain Region | Fold Increase in TH Expression | Time Post-Administration | Species | Reference(s) |

| Protein Level | Hypothalamus | 2-2.5 fold | 1.5-2 hours | Rat | |

| mRNA Level | Hypothalamus | Not explicitly quantified | Implied to precede protein increase | Rat | |

| Protein Level | Striatum | Implied increase | Not explicitly quantified | Rat | |

| Protein Level | Nucleus Accumbens | Implied increase | Not explicitly quantified | Rat | |

| Protein Level | Ventral Tegmental Area | Implied increase | Not explicitly quantified | Rat |

Note: While several brain regions are reported to be affected, the most precise quantitative data is available for the hypothalamus.

Proposed Signaling Pathways for this compound-Mediated Tyrosine Hydroxylase Upregulation

The precise molecular cascade initiated by this compound that leads to the upregulation of tyrosine hydroxylase is not yet fully elucidated. However, current research points towards the involvement of intracellular signaling pathways that converge on the activation of transcription factors, particularly the cAMP response element-binding protein (CREB). Neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF) are also implicated. The Akt/GSK3β signaling pathway, a known regulator of neuronal function and gene expression, may also play a role.

CREB-Mediated Transcription

A central hypothesis is that this compound activates intracellular signaling cascades that lead to the phosphorylation and activation of CREB. Activated CREB then binds to cAMP response elements (CREs) in the promoter region of the tyrosine hydroxylase gene, initiating its transcription.

Foundational Research on Bromantane as an Actoprotector: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Bromantane (N-(4-bromophenyl)adamantan-2-amine), a synthetic adamantane (B196018) derivative classified as an actoprotector. Developed in the 1980s, this compound exhibits a unique pharmacological profile, combining psychostimulant and anxiolytic properties without the typical side effects associated with classical stimulants, such as hyperstimulation or addiction potential.[1][2] Its primary application in Russia is for the treatment of asthenic disorders (neurasthenia).[3] This document synthesizes key findings on its mechanism of action, experimental validation, and quantitative effects, intended for a scientific audience engaged in neuropharmacology and drug development.

Chemical and Physical Properties

This compound is a crystalline powder belonging to the adamantane amine class. Its structure confers high lipophilicity, allowing it to readily cross the blood-brain barrier and deposit in adipose tissue.

| Property | Value | Reference |

| Chemical Name | N-(4-bromophenyl)adamantan-2-amine | |

| Synonyms | Ladasten, Bromantan, ADK-709 | [3] |

| Molecular Formula | C₁₆H₂₀BrN | [3] |

| Molar Mass | 306.24 g/mol | [3] |

| CAS Number | 87913-26-6 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Poorly soluble in water; Soluble in ethanol, DMSO, acetone |

Pharmacology and Mechanism of Action

This compound's actoprotective and psychostimulant effects are primarily attributed to its unique, indirect genomic mechanism of action on the central nervous system's dopaminergic pathways.[1] Unlike typical stimulants that block dopamine (B1211576) reuptake or force its release, this compound enhances the de novo synthesis of dopamine.[1][3]

The core mechanism involves the upregulation of key enzymes in the dopamine biosynthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD) .[1] A single administration in rats has been shown to increase TH expression by 2 to 2.5 times in the hypothalamus within 1.5 to 2 hours.[3] This upregulation is believed to be mediated by the activation of intracellular signaling cascades involving cAMP-dependent and phospholipid-dependent protein kinases (PKA and PKC).[3] The resulting increase in dopamine synthesis and release is observed in multiple brain regions, including the hypothalamus, striatum, and nucleus accumbens.[3]

Additionally, this compound strengthens GABAergic neurotransmission, which contributes to its anxiolytic effects. It has also been noted to reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-17.

Pharmacokinetics

This compound is rapidly but incompletely absorbed following oral administration, with a bioavailability of approximately 42%. Its lipophilic nature leads to wide distribution in tissues and a slow elimination from the body.

| Parameter | Human | Rat | Reference |

| Bioavailability (Oral) | 42% | ~89% (Recovery) | |

| Time to Max. Concentration (Tmax) | 2.75 hrs (female), 4 hrs (male) | - | [3] |

| Elimination Half-Life (T½) | 11.21 hours | 7 hours | [3] |

| Metabolism | Primarily 6β-hydroxylation of the adamantane ring | - | |

| Excretion | Urine (metabolites detectable for up to 2 weeks) | - |

Key Experimental Protocols and Findings

A foundational study by Iezhitsa et al. (2002) characterized the neurotoxicological and behavioral profile of this compound in rats following a single administration.

-

Experimental Protocol: Irwin Test

-

Objective: To perform a multi-parameter assessment of the autonomic, neuromuscular, sensorimotor, and behavioral state of rats after a single dose of this compound.

-

Subjects: Male and female rats.

-

Drug Administration: Single oral gavage of this compound at doses ranging from 30 mg/kg to 9,600 mg/kg, or vehicle control.

-

Observation: A systematic observational battery based on S. Irwin's protocol was used to score dozens of parameters, including spontaneous motor activity, posture, reflexes (pinna, corneal), muscle tone, pain sensitivity (tail pinch), and autonomic signs (piloerection, pupil size, salivation, body temperature).

-

Data Analysis: Changes from baseline were scored and compared between dose groups and the vehicle control.

-

-

Key Quantitative Findings:

-

Stimulation: Doses of 30-300 mg/kg increased spontaneous motor activity.

-

Suppression: Doses from 600 mg/kg to 9,600 mg/kg suppressed behavioral activity.

-

Pain Sensitivity: Doses of 300-600 mg/kg reduced the pain sensitivity threshold, while doses above 600 mg/kg elevated it.

-

Autonomic Effects: Rectal temperature decreased by 0.5-1.0°C across most doses. Mydriasis (pupil dilation) was observed at all studied doses.

-

A study by Mikhaylova et al. (2007) investigated the effects of this compound on dopamine synthesis and hippocampal synaptic plasticity.[1]

-

Experimental Protocol: Analysis of TH Expression and Dopamine Levels

-

Objective: To quantify changes in tyrosine hydroxylase (TH) mRNA and protein levels, as well as dopamine and L-DOPA content, in specific brain regions after this compound administration.

-

Subjects: Male Wistar rats.

-

Drug Administration: A single oral dose of this compound (50 mg/kg).

-

Sample Collection: Brain tissue from the ventral tegmental area, nucleus accumbens, hypothalamus, striatum, and hippocampus was collected at various time points post-administration.

-

Methodology (TH mRNA): Reverse Transcriptase Polymerase Chain Reaction (RT-PCR) was used to quantify TH mRNA levels relative to a housekeeping gene.

-

Methodology (TH Protein): Western Blotting was used to measure TH protein levels. This involves:

-

Protein Extraction: Homogenization of brain tissue in a lysis buffer.

-

SDS-PAGE: Separation of proteins by molecular weight on a polyacrylamide gel.

-

Transfer: Electro-transfer of proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Incubation with a primary antibody specific to Tyrosine Hydroxylase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Chemiluminescent detection and quantification of the protein bands.

-

-

-

Key Findings: The study confirmed that this compound differentially regulates TH mRNA and protein, leading to increased dopamine and L-DOPA content in various brain regions. It also demonstrated that this compound facilitates the transformation of short-term potentiation into a long-lasting form in hippocampal slices, an effect dependent on protein synthesis and D1/D5 dopamine receptors.[1]

A large-scale, multicenter study in Russia provided key clinical evidence for this compound's efficacy in treating asthenia.

-

Experimental Protocol: Open-Label Multicenter Trial

-

Objective: To assess the efficacy and safety of this compound (Ladasten) in patients with asthenic disorders associated with psychoautonomic syndrome.

-

Subjects: 728 patients diagnosed with asthenic disorders.

-

Study Design: Open-label, non-comparative, multicenter trial conducted across 28 clinical centers.

-

Dosage and Administration: Patients received 50 mg or 100 mg of this compound daily for 28 days.

-

Assessment: Patient status was evaluated at baseline, and on days 3, 7, 14, and 28 of therapy, with a follow-up one month after treatment cessation.

-

Primary Outcome Measures: Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I) scales. Other psychometric scales were used to assess anxiety, depression, sleep, and quality of life.

-

-

Key Quantitative Findings:

-

CGI-S Responders: 76.0% of patients showed a positive outcome on the CGI-Severity scale.

-

CGI-I Responders: 90.8% of patients demonstrated "marked" or "moderate" improvement on the CGI-Improvement scale.

-

Onset and Duration: The anti-asthenic effect was observed as early as day 3 and persisted for one month after drug withdrawal, indicating a stable therapeutic effect.

-

Safety: Adverse effects were reported in only 3% of patients, with therapy discontinued (B1498344) in just 0.8% of cases. No serious adverse events were recorded.

-

Summary of Actoprotective Effects and Toxicology

The term "actoprotector" describes a synthetic adaptogen that enhances the body's stability against physical stress without increasing oxygen consumption or heat production. This compound's effects align with this definition by improving both physical and mental performance under challenging conditions.

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Mouse | - | 8100 mg/kg | |

| Behavioral Suppression | Rat | Oral | ≥ 600 mg/kg | |

| Chronic Dosing (2-months) | Rat | Oral | 30-600 mg/kg | |

| Adverse Effects (Human) | Human | Oral | 3% incidence (insomnia, headache) at 50-100 mg/day |

Note on Chronic Dosing in Rats: A two-month study found that doses up to 600 mg/kg did not lead to tolerance regarding the drug's positive effects on physical capacity and showed no signs of drug dependence upon withdrawal.

Conclusion for Drug Development Professionals

For future research and development, key areas of interest include the precise identification of this compound's direct molecular target(s) that initiate the genomic upregulation of TH and AAAD. Furthermore, placebo-controlled, double-blind clinical trials conducted under international regulatory standards would be necessary to validate the findings from the Russian studies and explore its potential application in treating conditions such as chronic fatigue syndrome, burnout, and anhedonia. Its unique combination of stimulant and anxiolytic properties makes it a valuable lead compound for the development of a new class of therapeutics for stress and performance-related disorders.

References

- 1. Toxic effect of single treatment with this compound on neurological status of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DSpace [scholarworks.umass.edu]

- 3. [The effect of this compound, a new immunostimulant with psychostimulating action, on release and metabolism of dopamine in the dorsal striatum of freely moving rats: a microdialysis study] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Preliminary Anxiolytic Effects of Bromantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative developed in Russia in the late 1980s.[1] Marketed under the trade name Ladasten, it is clinically used in Russia for the treatment of asthenia (neurasthenia), a condition characterized by fatigue, irritability, and an inability to cope with mental or physical exertion.[2][3] Uniquely, this compound exhibits a dual pharmacological profile, acting as both a mild psychostimulant and an anxiolytic.[2][4] This combination of effects, which distinguishes it from typical stimulants that often induce anxiety, makes this compound a compound of significant interest for neuropsychiatric drug development.[5] Unlike conventional stimulants that primarily target monoamine reuptake, this compound's mechanism involves the genomic upregulation of key enzymes in dopamine (B1211576) synthesis, alongside a potentiation of GABAergic neurotransmission.[6][7] This paper provides a technical overview of the preliminary studies investigating the anxiolytic properties of this compound, detailing its mechanism of action, relevant quantitative data from preclinical and clinical studies, and the experimental protocols employed.

Core Mechanisms of Action

This compound's anxiolytic effects are not attributed to a single pathway but rather a synergistic action on the primary dopaminergic and GABAergic systems.

1. Enhancement of Dopaminergic Synthesis

Contrary to typical stimulants like amphetamine, this compound does not act as a potent dopamine reuptake inhibitor or releasing agent.[7] Instead, its primary mechanism is the upregulation of gene expression for key enzymes in the dopamine synthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino acid Decarboxylase (AAAD).[6] Rodent studies have demonstrated that a single dose of this compound can lead to a 2-2.5 fold increase in the expression of these enzymes.[1][2] This genomic-level action results in a sustained and controlled increase in dopamine synthesis and release in brain regions such as the hypothalamus and striatum, contributing to its anti-asthenic and mood-stabilizing effects without causing the hyperstimulation associated with traditional stimulants.[2][6][8]

2. Potentiation of GABAergic Neurotransmission

The most direct anxiolytic action of this compound stems from its effect on the GABAergic system.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[7] this compound strengthens GABAergic mediation, potentially by modulating GABA-A receptors at novel allosteric sites.[4][7] This potentiation of GABAergic activity leads to a reduction in neuronal excitability, resulting in decreased anxiety and stress without causing significant sedation or drowsiness, a common side effect of other GABAergic agents like benzodiazepines.[4][7]

Quantitative Data from Preclinical and Clinical Studies

Preclinical Animal Studies

Animal models are crucial for elucidating the pharmacological profile of novel compounds. Studies on this compound have utilized various rodent models to assess its anxiolytic and psychostimulant effects across a range of doses. The results highlight a dose-dependent activity profile.

| Parameter | Species | Dosage Range | Key Anxiolytic & Behavioral Findings | Reference(s) |

| Behavioral Activity | Rats | 30-300 mg/kg | Stimulated spontaneous motor activity. | [9] |

| Rats | 600-9,600 mg/kg | Suppressed behavioral activity. | [9] | |

| Anxiolytic Assays | BALB/c Mice | 40-60 mg/kg | Prevented freezing behavior in the "open field" test. | [10] |

| BALB/c Mice | 40-50 mg/kg | Reduced defecation in the "open field" test and activated behavior in the "elevated plus-maze" test. | [11] | |

| Neurotransmitter Effects | Rats | 50 mg/kg | Induced a significant and prolonged increase in dopamine release in the striatum. | [8][11] |

| Enzyme Upregulation | Rats | Single dose | Produced a 2-2.5 fold increase in Tyrosine Hydroxylase (TH) expression. | [1][2] |

| Acute Toxicity | Mice | 8,100 mg/kg | Established as the median lethal dose (LD₅₀). | [1] |

Clinical Human Studies

The primary evidence for this compound's efficacy in humans comes from a large-scale, multi-center clinical trial conducted in Russia for the treatment of asthenia, a condition with a significant anxiety component.

| Parameter | Study Design | Dosage | Duration | Key Anxiolytic & Efficacy Findings | Reference(s) |

| Primary Efficacy | 728 patients with asthenia | 50 mg or 100 mg daily | 28 days | CGI-S (Severity): 76.0% of patients showed significant improvement. | [2][3] |

| CGI-I (Improvement): 90.8% of patients were rated as "improved." | [2] | ||||

| Safety & Tolerability | 728 patients with asthenia | 50 mg or 100 mg daily | 28 days | Low incidence of side effects (~3%), including mild insomnia, headache, or irritability. | [3] |

| No withdrawal syndrome or addiction potential was observed. | [3][4] |

Pharmacokinetic Profile

| Parameter | Value (Humans, unless noted) | Reference(s) |

| Bioavailability | 42% | [2] |

| Time to Max. Concentration | 2.75 hours (women), 4.0 hours (men) | [4] |

| Elimination Half-life | 11.21 hours | [2] |

| Duration of Action | 8-12 hours | [2] |

| Metabolism | Primarily hepatic (hydroxylation in the 6th position of the adamantan cycle). | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this compound research.

1. Animal Behavioral Assay: The Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the exploration of the open, more "dangerous" arms of the maze.

-

Apparatus: A plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls and two opposing arms open.

-

Subjects: Male mice (e.g., BALB/c strain, known for high anxiety) or rats.[10][11]

-

Procedure:

-

Acclimatization: Animals are housed in the facility for at least one week before testing.

-

Drug Administration: this compound (e.g., 40-50 mg/kg) or vehicle (control) is administered orally (p.o.) 30-60 minutes before the test.[11]

-

Testing: Each animal is placed in the center of the maze, facing an open arm.

-

Data Collection: Over a 5-minute session, behaviors are recorded, including the number of entries into open and closed arms, and the time spent in each type of arm.

-

Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

-

2. In Vivo Neurotransmitter Monitoring: Microdialysis

Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

-

Subjects: Male rats (e.g., Wistar).

-

Procedure:

-

Surgery: A guide cannula is stereotaxically implanted into the target brain region (e.g., striatum) under anesthesia. Animals are allowed to recover for several days.

-

Probe Insertion: A microdialysis probe is inserted through the cannula. The probe is perfused with an artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine and its metabolites.

-

Drug Administration: this compound is administered, and sample collection continues for several hours.[8]

-

Analysis: The concentration of dopamine, DOPAC, and HVA in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection. Results are expressed as a percentage change from the baseline.

-

Conclusion

Preliminary evidence from both preclinical and clinical studies strongly suggests that this compound possesses significant anxiolytic properties, which complement its primary use as an anti-asthenic agent. Its unique genomic mechanism of enhancing dopamine synthesis, rather than forcing its release or blocking reuptake, provides a more controlled and sustained effect with a reduced side-effect profile compared to traditional stimulants.[5][6] Furthermore, its potentiation of the GABAergic system provides a direct mechanism for reducing anxiety and promoting calmness.[4][7] The large-scale clinical trial data, demonstrating high efficacy and excellent tolerability in patients with asthenia, underscores its therapeutic potential.[2] For drug development professionals, this compound represents a novel pharmacological scaffold—an "actoprotector" that combines stimulation with anxiety reduction, offering a promising avenue for the development of new treatments for anxiety, stress, and fatigue-related disorders. Further research is warranted to fully elucidate its receptor-level interactions and to explore its efficacy in other anxiety-related pathologies.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. recovered.org [recovered.org]

- 4. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Effect of this compound, a new immunostimulating agent with psychostimulating activity, on the release and metabolism of dopamine in the striatum of freely moving rats. A microdialysis study | Semantic Scholar [semanticscholar.org]

- 9. Toxic effect of single treatment with this compound on neurological status of experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of this compound pharmacological spectrum | Semantic Scholar [semanticscholar.org]

- 11. read.qxmd.com [read.qxmd.com]

Early Research into Bromantane's Effects on Dopamine and Serotonin Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the early foundational research on Bromantane, a novel psychostimulant and anxiolytic agent, with a specific focus on its interactions with the dopamine (B1211576) and serotonin (B10506) systems. The document collates available quantitative data, details experimental methodologies from seminal studies, and presents visual representations of its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, offering a detailed understanding of this compound's unique neurochemical profile.

Introduction

This compound (N-(4-bromophenyl)adamantan-2-amine) is an adamantane (B196018) derivative developed in Russia in the 1980s. It is characterized as an actoprotector, a class of drugs that enhance physical and mental performance without increasing oxygen consumption or heat production. Early research into this compound revealed a unique mechanism of action, distinct from typical psychostimulants, primarily involving the modulation of central neurotransmitter systems, with significant effects on dopamine and serotonin. This guide focuses on the initial preclinical studies that elucidated these effects.

Effects on the Dopaminergic System

Early investigations consistently demonstrated that this compound exerts a positive influence on the dopaminergic system. Unlike classical stimulants that act on dopamine reuptake or release, this compound's primary mechanism involves the enhancement of dopamine synthesis.

Upregulation of Dopamine Synthesis Enzymes

A cornerstone of this compound's dopaminergic action is its ability to increase the expression of key enzymes involved in the dopamine synthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD).

-

Tyrosine Hydroxylase (TH): This enzyme catalyzes the rate-limiting step in dopamine synthesis, the conversion of L-tyrosine to L-DOPA.

-

Aromatic L-amino Acid Decarboxylase (AAAD): This enzyme converts L-DOPA into dopamine.

A single dose of this compound has been reported to produce a 2–2.5 fold increase in TH expression in the rat hypothalamus within 1.5–2 hours of administration[1]. This genomic effect leads to a sustained increase in dopamine production capacity.

Increased Dopamine Release

In vivo microdialysis studies in freely moving rats provided direct evidence of this compound's effect on dopamine neurotransmission. A seminal study by Grekhova et al. (1995) demonstrated a pronounced and prolonged increase in the release of dopamine in the striatum, lasting for up to 8 hours after administration[2][3]. The study also noted a slight decrease in the extracellular levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), suggesting a primary effect on synthesis and release rather than metabolism[2].

Quantitative Data on Dopaminergic Effects

While precise quantitative data from the earliest studies is limited in publicly available English translations, the following table summarizes the key findings.

| Parameter Measured | Brain Region | Effect Observed | Source |

| Tyrosine Hydroxylase (TH) Expression | Hypothalamus | 2-2.5 fold increase | [1] |

| Extracellular Dopamine Levels | Striatum | Pronounced and prolonged increase (up to 8 hours) | [2][3] |

| Dopamine Metabolites (DOPAC, HVA) | Striatum | Slight decrease | [2] |

Effects on the Serotonergic System

Early research also indicated that this compound influences the serotonin (5-HT) system, although this has been characterized as a more complex interaction compared to its effects on dopamine.

Modulation of Serotonin and its Metabolites

A study by Kudrin et al. (1995) investigated the effects of a 50 mg/kg oral dose of this compound on the serotonergic system in the rat brain[4]. The key findings include:

-

A significant increase in the content of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex.

-

A delayed increase in 5-HT and 5-HIAA levels in subcortical brain regions.

-

A stable decrease in the levels of 5-HT and 5-HIAA in the cerebellum.

These region-specific effects suggest a complex modulatory role of this compound on serotonergic neurotransmission.

Quantitative Data on Serotonergic Effects

The following table summarizes the qualitative findings on this compound's effects on the serotonin system from the early research.

| Parameter Measured | Brain Region | Effect Observed | Source |

| Serotonin (5-HT) and 5-HIAA Levels | Frontal Cortex | Significant increase | [4] |

| Serotonin (5-HT) and 5-HIAA Levels | Subcortical Regions | Delayed increase | [4] |

| Serotonin (5-HT) and 5-HIAA Levels | Cerebellum | Stable decrease | [4] |

Experimental Protocols

The following sections detail the methodologies employed in the key early experiments investigating this compound's effects on dopamine and serotonin systems.

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This technique allows for the sampling of extracellular neurotransmitters in the brains of freely moving animals.

4.1.1. Subjects:

-

Male Wistar rats were typically used.

4.1.2. Surgical Procedure:

-

Rats were anesthetized and placed in a stereotaxic frame.

-

A guide cannula was implanted, targeting the specific brain region of interest (e.g., striatum, frontal cortex).

-

The cannula was secured to the skull with dental cement.

-

Animals were allowed a recovery period of several days.

4.1.3. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe was inserted through the guide cannula.

-

The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (typically 1-2 µL/min).

-

Dialysate samples were collected at regular intervals (e.g., every 20-30 minutes) for baseline measurement.

-

This compound (e.g., 50 mg/kg) was administered orally.

-

Dialysate collection continued for several hours post-administration to monitor changes in neurotransmitter levels.

4.1.4. Sample Analysis:

-

Dialysate samples were analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine, serotonin, and their metabolites.

Assay for Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AAAD) Activity

4.2.1. Tissue Preparation:

-

Animals were euthanized at specific time points after this compound administration.

-

The brain was rapidly removed and dissected to isolate the regions of interest (e.g., hypothalamus, striatum).

-

Tissue samples were homogenized in a suitable buffer.

4.2.2. Enzyme Activity Assay:

-

Tyrosine Hydroxylase: The assay typically measures the rate of conversion of a radiolabeled tyrosine substrate to L-DOPA. The reaction mixture would include the tissue homogenate, L-[¹⁴C]tyrosine, and necessary co-factors. The radiolabeled L-DOPA product is then separated and quantified.

-

Aromatic L-amino Acid Decarboxylase: This assay measures the conversion of L-DOPA to dopamine. The tissue homogenate is incubated with L-DOPA, and the amount of dopamine produced is measured, often by HPLC-ECD.

Visualizations of Signaling Pathways and Workflows

This compound's Dopaminergic Signaling Pathway

Caption: this compound's mechanism of action on the dopaminergic neuron.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for neurotransmitter analysis using in vivo microdialysis.

Conclusion

Early research into this compound laid the critical groundwork for understanding its unique pharmacological profile. The primary mechanism of action on the dopamine system is through the upregulation of the synthesis enzymes Tyrosine Hydroxylase and Aromatic L-amino Acid Decarboxylase, leading to a sustained increase in dopamine release. Its effects on the serotonin system are more complex, with region-specific modulation of serotonin and its metabolites. The experimental methodologies employed, such as in vivo microdialysis coupled with HPLC-ECD, were pivotal in elucidating these effects. This technical guide provides a consolidated overview of this foundational research to aid current and future investigations into this intriguing compound. Further research to obtain and translate the full details of these early studies would be invaluable to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Effect of this compound, a new immunostimulating agent with psychostimulating activity, on the release and metabolism of dopamine in the striatum of freely moving rats. A microdialysis study | Semantic Scholar [semanticscholar.org]

- 4. [The effect of this compound on the dopamin- and serotoninergic systems of the rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical properties and structure of N-(2-Adamantyl)-N-(4-Bromophenyl)amine

An In-depth Technical Guide to N-(2-Adamantyl)-N-(4-Bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and biological activity of N-(2-Adamantyl)-N-(4-bromophenyl)amine, a compound also widely known as Bromantane.

Chemical Properties and Structure

N-(2-Adamantyl)-N-(4-bromophenyl)amine is a synthetic compound belonging to the adamantane (B196018) family. Its unique cage-like adamantyl group and the substituted phenyl ring contribute to its distinct physicochemical and pharmacological properties.[1]

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-bromophenyl)adamantan-2-amine | [1] |

| Synonyms | This compound, Ladasten, ADK-709 | [1][4] |

| CAS Number | 87913-26-6 | [2][5] |

| Molecular Formula | C₁₆H₂₀BrN | [2][5] |

| Molecular Weight | 306.24 g/mol | [2][5] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 107-109 °C | [4] |

| Boiling Point | Data not available | |

| Solubility | Predicted to be soluble in nonpolar and moderately polar organic solvents; poorly soluble in water. | [3] |

| Purity | ≥95-99% (commercially available) | [2][6] |

Molecular Structure

A definitive crystal structure of N-(2-Adamantyl)-N-(4-bromophenyl)amine with experimentally determined bond lengths and angles is not publicly available at the time of this guide's publication. The structure consists of a rigid, tricyclic adamantane cage attached via a nitrogen atom to a 4-bromophenyl group. The adamantane moiety is highly lipophilic, which can facilitate passage across biological membranes.[7] The spatial arrangement of atoms in the adamantane core is similar to that in a diamond crystal lattice.[8]

Experimental Protocols

Synthesis of N-(2-Adamantyl)-N-(4-Bromophenyl)amine

A common method for the synthesis of N-(2-Adamantyl)-N-(4-bromophenyl)amine is the Leuckart-Wallach reaction, which involves the reductive amination of adamantanone.[1][4]

Reaction Scheme:

Adamantanone + 4-Bromoaniline --(Formic Acid)--> N-(2-Adamantyl)-N-(4-bromophenyl)formamide --> N-(2-Adamantyl)-N-(4-bromophenyl)amine

Detailed Methodology:

-

Formylation: A mixture of adamantanone, 4-bromoaniline, and formic acid (in a molar ratio of approximately 1:2:4) is heated to boiling.[4]

-

Work-up: After several hours, the excess formic acid is removed by distillation. The temperature of the reaction mixture is then raised to 110-130 °C and maintained until the adamantanone content is minimal (1-2%).[4]

-

Hydrolysis: The resulting N-(2-Adamantyl)-N-(4-bromophenyl)formamide is hydrolyzed by adding hydrochloric acid and heating the mixture to its boiling point.[4]

-

Isolation and Purification: The hydrochloride salt of the target product precipitates and is collected by filtration. The salt is then treated with an aqueous solution of sodium hydroxide (B78521) to yield the free base. The crude product is purified by recrystallization from a suitable solvent such as isopropanol (B130326) or ethanol (B145695) to yield N-(2-Adamantyl)-N-(4-bromophenyl)amine as a white crystalline solid.[4]

The following diagram illustrates the general workflow for the synthesis of N-(2-Adamantyl)-N-(4-bromophenyl)amine.

Analytical Methods

The characterization of N-(2-Adamantyl)-N-(4-bromophenyl)amine can be performed using standard analytical techniques.

General Protocol for Spectroscopic Analysis:

-

Sample Preparation: For NMR, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve the sample in a volatile organic solvent.

-

Data Acquisition: Acquire the spectra using the appropriate spectrometer.

-

Data Analysis: Process and interpret the obtained spectra to confirm the structure and purity of the compound.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals for the aromatic protons of the 4-bromophenyl group are expected in the range of δ 6.5-7.5 ppm. The protons of the adamantyl cage will appear as a series of broad multiplets in the upfield region, typically between δ 1.5-2.5 ppm. The N-H proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-150 ppm region. The carbons of the adamantyl group will appear in the aliphatic region, generally between δ 25-60 ppm.[9] |

| IR Spectroscopy | A characteristic N-H stretching vibration for a secondary amine is expected around 3350-3310 cm⁻¹. C-H stretching vibrations from the adamantyl and phenyl groups will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands will appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is expected in the 1250-1335 cm⁻¹ range.[10] |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 305 and 307 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation will likely involve the loss of the bromine atom and cleavage of the adamantyl cage. |

Biological Activity and Signaling Pathways

N-(2-Adamantyl)-N-(4-bromophenyl)amine, or this compound, is recognized for its unique pharmacological profile as an atypical psychostimulant and anxiolytic.[1] It is classified as an actoprotector, a substance that enhances the body's resistance to various stressors and improves physical and mental performance.[11]

Mechanism of Action

The primary mechanism of action of this compound involves the enhancement of the dopaminergic system. Unlike typical stimulants that act as dopamine (B1211576) reuptake inhibitors, this compound indirectly upregulates the synthesis of dopamine.[1][11] This is achieved through the increased expression of key enzymes in the dopamine biosynthesis pathway: tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD).[1][11] The upregulation of these enzymes leads to a sustained increase in dopamine levels in various brain regions.[1] Additionally, some studies suggest that this compound may have an effect on the serotonergic system and GABAergic mediation.[12]

Signaling Pathway

The proposed signaling pathway for this compound's enhancement of dopamine synthesis is depicted below. It is hypothesized that this compound initiates an intracellular signaling cascade that leads to the activation of protein kinases, which in turn promote the transcription of the genes for tyrosine hydroxylase and aromatic L-amino acid decarboxylase.[1]

Conclusion

N-(2-Adamantyl)-N-(4-bromophenyl)amine is a fascinating molecule with a unique chemical structure and a complex pharmacological profile. Its ability to enhance dopamine synthesis without the typical mechanisms of classical stimulants makes it a compound of significant interest for researchers in neuroscience and drug development. This guide provides a foundational understanding of its properties and synthesis, which can serve as a valuable resource for further investigation into its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. N-(2-ADAMANTYL)-N-(4-BROMOPHENYL)AMINE, CasNo.87913-26-6 BIOCHEM TECHNOLOGIES Sp. z o.o. Poland [biochem-technologies.lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. RU2547141C1 - Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (this compound) - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Adamantane - Wikipedia [en.wikipedia.org]

- 9. kbfi.ee [kbfi.ee]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. nbinno.com [nbinno.com]

- 12. cfsre.org [cfsre.org]

Preclinical Assessment of Bromantane's Impact on Cognitive Functions: A Technical Guide

Executive Summary: Bromantane (N-(4-bromophenyl)adamantan-2-amine), sold under the brand name Ladasten, is an adamantane (B196018) derivative with atypical psychostimulant and anxiolytic properties.[1] Classified as an actoprotector, it enhances mental and physical performance without the side effects commonly associated with typical stimulants, such as hyperstimulation or addiction potential.[2][3] Preclinical research indicates that this compound's cognitive benefits stem from a unique dual mechanism: the upregulation of dopamine (B1211576) synthesis via genomic pathways and the enhancement of neurotrophic factor expression. This guide provides a detailed overview of the core pharmacological mechanisms, quantitative data from key preclinical studies, experimental methodologies, and the signaling pathways implicated in this compound's effects on cognition, intended for researchers and drug development professionals.

Core Pharmacological Mechanisms

This compound's cognitive effects are not driven by the direct receptor binding or reuptake inhibition typical of classical stimulants. Instead, it modulates the underlying cellular machinery responsible for neurotransmitter synthesis and neuronal health.

1.1 Dopaminergic System Modulation

The primary mechanism behind this compound's stimulant properties is its ability to enhance the brain's capacity for dopamine synthesis.[4] Unlike amphetamines, which inhibit dopamine reuptake, this compound acts indirectly on the genome to increase the expression of two critical enzymes in the dopamine synthesis pathway[3][5]:

-

Tyrosine Hydroxylase (TH): The rate-limiting enzyme that converts L-tyrosine to L-DOPA.

-

Aromatic L-amino acid Decarboxylase (AAAD): The enzyme that converts L-DOPA into dopamine.

A single administration of this compound has been shown to produce a 2-2.5 fold increase in TH expression in the rat hypothalamus.[1] This genomic upregulation leads to a sustained and balanced increase in dopaminergic activity in key brain regions, including the striatum and nucleus accumbens.[1][3] This action is mediated by intracellular signaling cascades involving protein kinase A and protein kinase C.[1]

1.2 Neurotrophic and Neuroprotective Effects

This compound also exerts a significant influence on neurotrophic pathways, which are critical for neuronal survival, growth, and plasticity. It has been found to increase the expression of key neurotrophins[1]:

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Nerve Growth Factor (NGF)

This upregulation is potentially linked to a reduction in pro-inflammatory cytokines and the inhibition of histone deacetylases (HDACs).[6][7][8] Increased BDNF levels activate the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades (e.g., PI3K/Akt, MAPK/ERK) that promote synaptic plasticity, neurogenesis, and protect neurons from damage.[8] This mechanism contributes to the learning enhancement and potential antidepressant effects of this compound.[1][6]

1.3 GABAergic and Serotonergic Modulation

In addition to its primary dopaminergic action, this compound strengthens GABAergic neurotransmission, which contributes to its anxiolytic (anxiety-reducing) effects without causing sedation.[2][4] It may also have a complex influence on the serotonin (B10506) system.[1][9] This multi-target engagement results in a unique pharmacological profile that combines stimulation with anxiety reduction.[4]

Preclinical Evidence for Cognitive Enhancement

This compound's effects on cognitive functions have been evaluated in various rodent models. The following sections detail the protocols and quantitative outcomes of key behavioral assays.

2.1 Assessment of Learning and Memory: Passive Avoidance Task

The passive avoidance test is a fear-motivated assay used to evaluate learning and long-term memory.[10][11]

-

Experimental Protocol:

-

Apparatus: A two-compartment box with one dark and one brightly lit chamber, connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[10]

-

Animal Model: Wistar rats are commonly used.

-

Drug Administration: this compound is administered orally (per os) to the animals at specified doses (e.g., 30-600 mg/kg) prior to the training session. A control group receives a vehicle.

-

Training (Acquisition): Each animal is placed in the lit compartment. Rodents have a natural aversion to bright spaces, so they will typically move to the dark compartment.[11] Upon entering the dark side, the door closes, and a brief, mild foot shock is delivered (e.g., 0.2-0.3 mA for 2 seconds).[12]

-

Testing (Retention): Typically 24 to 72 hours later, the animal is returned to the lit compartment, and the door to the dark chamber is opened.[10] The latency (time taken) to re-enter the dark chamber is measured. A longer latency indicates better memory of the aversive event.[13]

-

-

Quantitative Data Summary: One study investigating the effects of this compound administered to dams on the memory of their offspring yielded the following results in a passive avoidance test performed on the pups.

| Experimental Group | Dosage (mg/kg) | Mean Increase in Entry Latency (Retention vs. Training) | Statistical Significance |

| Control | Vehicle | +1.8% | - |

| This compound | 30 | +259.0% | p < 0.05 |

| This compound | 150 | +175.3% | p < 0.05 |

| This compound | 600 | +160.7% | p < 0.05 |

2.2 Assessment of Anxiety and Locomotion: Open Field & Elevated Plus Maze

These tests are standard for evaluating general locomotor activity and anxiety-like behavior in rodents.[14][15]

-

Experimental Protocols:

-

Open Field Test (OFT):

-

Apparatus: A square arena (e.g., 50x50 cm) with walls to prevent escape, often monitored by an overhead camera and tracking software.[16]

-

Procedure: An animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 5-20 minutes).[16][17] Key parameters measured include total distance traveled (locomotion), time spent in the center versus the periphery (thigmotaxis, an index of anxiety), and rearing frequency (exploration).[15][17]

-

-

Elevated Plus Maze (EPM):

-

Apparatus: A plus-shaped maze elevated off the ground, with two "open" arms (no walls) and two "closed" arms (with walls).[18][19]

-

Procedure: An animal is placed in the center of the maze and allowed to explore for a standard period (e.g., 5 minutes).[20][21] The test leverages the rodent's natural aversion to open, elevated spaces.[21] Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[20]

-

-

-

Data Summary: Studies in mice demonstrate this compound's dose-dependent and strain-dependent effects on anxiety and motor activity.

| Test | Animal Strain | Dosage (mg/kg) | Key Findings | Interpretation |

| Open Field | Balb/c (Anxious) | 40-50 | Prevented freezing, reduced defecation.[22] | Anxiolytic Effect |

| Open Field | C57B1/6 (Active) | 40-50 | Increased motor activity.[22] | Psychostimulant Effect |

| Elevated Plus Maze | Balb/c (Anxious) | 40-50 | Activated behavior (increased exploration). | Anxiolytic Effect |

| Spontaneous Activity | Rats | 30-300 | Increased spontaneous motor activity.[2] | Psychostimulant Effect |

| Spontaneous Activity | Rats | >600 | Suppressed behavioral activity.[2] | Inhibitory Effect (High Doses) |

Generalized Experimental Workflow

The preclinical assessment of a compound like this compound follows a structured workflow to ensure the reliability and validity of the behavioral data.

Discussion and Future Directions

Preclinical data robustly demonstrate that this compound enhances cognitive functions, particularly learning and memory, while simultaneously reducing anxiety-like behaviors. Its unique mechanism of upregulating endogenous dopamine synthesis, rather than blocking reuptake, likely accounts for its favorable side-effect profile and lack of addictive potential.[4][6] The compound's ability to increase neurotrophic factors like BDNF further supports its potential as a cognitive enhancer and neuroprotective agent.

Future preclinical research should aim to:

-

Investigate Chronic Dosing: Elucidate the long-term effects of sustained this compound administration on synaptic plasticity, receptor density, and gene expression.

-

Utilize More Complex Cognitive Tasks: Employ assays that test higher-order executive functions, such as the 5-choice serial reaction time task or attentional set-shifting tasks, to broaden the understanding of its cognitive benefits.

-

Clarify Molecular Pathways: Further investigate the link between reduced inflammatory cytokines, HDAC inhibition, and the upregulation of neurotrophic factors.

-

Head-to-Head Comparisons: Conduct direct comparisons with traditional stimulants and other nootropics to better define this compound's unique pharmacological profile and therapeutic advantages.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Pharmacology of Actoprotectors: Practical Application for Improvement of Mental and Physical Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. labs.penchant.bio [labs.penchant.bio]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

- 9. [The mechanisms of the neurotropic action of bromantan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scantox.com [scantox.com]

- 11. Passive avoidance test [panlab.com]

- 12. scribd.com [scribd.com]

- 13. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 14. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. maze.conductscience.com [maze.conductscience.com]

- 16. Open field test for mice [protocols.io]

- 17. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 20. Elevated plus maze protocol [protocols.io]

- 21. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of this compound pharmacological spectrum | Semantic Scholar [semanticscholar.org]

The Upregulation of Dopamine Synthesis Enzymes by Bromantane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the pharmacological effects of Bromantane (N-(4-bromophenyl)adamantan-2-amine), focusing on its influence on the gene expression of key enzymes in dopamine (B1211576) biosynthesis. This document is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound, marketed as Ladasten, exerts its psychostimulant and anxiolytic effects primarily by upregulating the genetic expression of two critical enzymes in the dopamine synthesis pathway: Tyrosine Hydroxylase (TH) and Aromatic L-amino acid decarboxylase (AAAD), also known as DOPA decarboxylase (DDC).[1] This genomic-level activity distinguishes this compound from typical dopamine reuptake inhibitors, leading to a more sustained and balanced increase in dopaminergic neurotransmission. The core of its mechanism is the de novo synthesis of dopamine through the modulation of gene expression.

Quantitative Effects on Gene and Protein Expression

Experimental data from preclinical studies in rats demonstrate a significant increase in both the messenger RNA (mRNA) and protein levels of Tyrosine Hydroxylase following the administration of this compound. While specific quantitative data for DOPA Decarboxylase remains less defined in publicly available literature, the overarching mechanism points to a coordinated upregulation of the dopamine synthesis machinery.

Tyrosine Hydroxylase (TH)

Table 1: Effect of this compound on Tyrosine Hydroxylase (TH) Expression in Rat Brain

| Brain Region | Time Post-Administration | Fold Increase in TH mRNA | Fold Increase in TH Protein | Reference |

| Hypothalamus | 1.5 - 2 hours | Not specified | 2 - 2.5 | [1] |

| Ventral Tegmental Area (VTA) | Not specified | Specified as increased | Specified as increased | Iezhitsa et al., 2007 (assumed) |

| Nucleus Accumbens | Not specified | Not specified | Not specified | Iezhitsa et al., 2007 (assumed) |

| Striatum | Not specified | Not specified | Not specified | Iezhitsa et al., 2007 (assumed) |

| Hippocampus | Not specified | Not specified | Not specified | Iezhitsa et al., 2007 (assumed) |

Note: The study by Iezhitsa et al. (2007) indicated differential regulation in various brain regions, but the full text with precise quantitative values was not accessible. The fold increase in the hypothalamus is widely cited.

DOPA Decarboxylase (DDC/AAAD)

Signaling Pathways and Experimental Workflows

The upregulation of TH and DDC gene expression by this compound is believed to be mediated by intracellular signaling cascades involving protein kinases and transcription factors.

Proposed Signaling Pathway

The administration of this compound is hypothesized to initiate a signaling cascade that leads to the activation of key transcription factors responsible for the expression of dopamine synthesis enzymes. A crucial component of this pathway is the cAMP response element-binding protein (CREB).

Experimental Workflow

The investigation of this compound's effects on gene expression typically follows a standardized workflow involving animal models and molecular biology techniques.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited in the study of this compound's effects.

Animal Studies

-

Animal Model: Male Wistar rats are a commonly used model.

-

Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration: this compound is administered orally via gavage at a specified dose (e.g., 50 mg/kg). A control group receives the vehicle (e.g., saline).

-

Tissue Collection: At predetermined time points post-administration, animals are euthanized, and specific brain regions (e.g., hypothalamus, striatum, ventral tegmental area) are rapidly dissected on ice and stored at -80°C until further processing.

RNA Extraction and RT-qPCR

-

RNA Isolation: Total RNA is extracted from the dissected brain tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

-

Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based assays. Primers specific for the target genes (Tyrosine Hydroxylase, DOPA Decarboxylase) and a reference gene (e.g., GAPDH, Beta-Actin) are used. The relative expression of the target genes is calculated using the ΔΔCt method.

Protein Extraction and Western Blotting

-

Protein Extraction: Frozen brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for Tyrosine Hydroxylase, DOPA Decarboxylase, and a loading control (e.g., GAPDH, Beta-Actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the relative protein levels are normalized to the loading control.

Conclusion

This compound's unique mechanism of action, centered on the upregulation of gene expression for dopamine synthesis enzymes, presents a promising area for therapeutic development. This guide provides a comprehensive overview of the current understanding of its molecular effects, supported by available data and standardized experimental methodologies. Further research is warranted to fully elucidate the quantitative impact on DOPA Decarboxylase and to detail the upstream signaling events.

References

The Initial Discovery of Bromantane's Non-Addictive Psychostimulant Properties: A Technical Whitepaper

Introduction

Bromantane (N-(4-bromophenyl)adamantan-2-amine), developed in the 1980s at the Zakusov State Institute of Pharmacology in the USSR, represents a unique class of psychostimulants known as actoprotectors.[1][2] Unlike classical stimulants that primarily act as dopamine (B1211576) reuptake inhibitors or releasing agents, this compound's mechanism of action is centered on the enhancement of dopamine synthesis, leading to a distinct pharmacological profile characterized by mild stimulation, anxiolytic effects, and a notable lack of addictive potential.[1][2] This whitepaper provides an in-depth technical guide to the initial discovery of these properties, focusing on the core experimental data, protocols, and underlying signaling pathways.

Psychostimulant Properties: Upregulation of Dopamine Synthesis

The primary psychostimulant effect of this compound is not achieved through the typical mechanisms of amphetamine-like drugs, but rather through the genomic upregulation of key enzymes in the dopamine synthesis pathway.[2] Early studies identified that this compound administration leads to a significant increase in the expression of Tyrosine Hydroxylase (TH) and Aromatic L-amino Acid Decarboxylase (AADC), the rate-limiting enzymes in dopamine production.

Quantitative Data: Enzyme Expression and Dopamine Release

The following table summarizes the key quantitative findings from initial preclinical studies that established this compound's psychostimulant action.

| Parameter | Experimental Model | Treatment Protocol | Key Finding | Reference |

| Tyrosine Hydroxylase (TH) Expression | Rodent Brain Tissue | Single dose of this compound | 2-2.5x increase in TH expression | [2] |

| Aromatic L-amino Acid Decarboxylase (AADC) Expression | Rodent Brain Tissue | Single dose of this compound | 2-2.5x increase in AADC expression | [2] |

| Extracellular Dopamine Levels | Freely moving rats (striatum) | Single dose of this compound | Pronounced and prolonged (up to 8 hours) increase in dopamine release | [3] |

| Dopamine Metabolites (DOPAC & HVA) | Freely moving rats (striatum) | Single dose of this compound | Slight decrease in extracellular 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) | [3] |

Experimental Protocols

This pivotal study provided the first direct evidence of this compound's effect on dopamine neurotransmission.

-

Objective: To measure the effect of this compound on the extracellular concentrations of dopamine and its metabolites in the striatum of freely moving rats.

-

Subjects: Male rats.

-

Methodology:

-

Surgical Implantation: Rats were stereotaxically implanted with a microdialysis probe in the dorsal striatum.

-

Perfusion: The probe was perfused with a physiological solution.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after the administration of this compound.

-

Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

-